4-Chloro-3-isopropylphenol

Description

BenchChem offers high-quality 4-Chloro-3-isopropylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-isopropylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

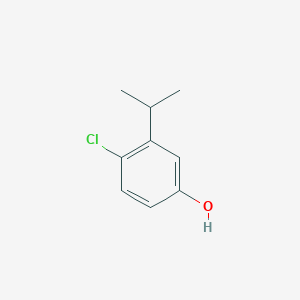

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

4-chloro-3-propan-2-ylphenol |

InChI |

InChI=1S/C9H11ClO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 |

InChI Key |

SSIRREBTSKSKDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

antimicrobial mechanism of action of 4-Chloro-3-isopropylphenol

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of 4-Chloro-3-isopropylphenol (Chlorothymol)

Introduction

4-Chloro-3-isopropylphenol, a halogenated derivative of thymol commonly known as chlorothymol, is a potent antimicrobial agent with significant activity against a broad spectrum of microorganisms, including antibiotic-resistant bacteria. Its utility in various antiseptic and disinfectant formulations underscores the need for a deeper understanding of its mechanism of action. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted mechanisms by which 4-Chloro-3-isopropylphenol exerts its antimicrobial effects. We will delve into its impact on bacterial structures, key metabolic pathways, and its potential to work synergistically with conventional antibiotics, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Part 1: Core Antimicrobial Mechanisms of 4-Chloro-3-isopropylphenol

The antimicrobial activity of 4-Chloro-3-isopropylphenol is not attributed to a single mode of action but rather a combination of disruptive effects on microbial cells. This section elucidates the primary mechanisms that contribute to its efficacy.

Disruption of Bacterial Cell Membrane Integrity

A primary target for phenolic compounds like chlorothymol is the bacterial cell membrane. The structural integrity and proper functioning of this membrane are critical for bacterial survival, serving as a selective barrier and housing essential metabolic processes.

Causality and Mechanism: The lipophilic nature of 4-Chloro-3-isopropylphenol allows it to readily partition into the lipid bilayer of the bacterial cell membrane. This intercalation disrupts the membrane's fluidity and structural organization. The consequence of this disruption is an increase in membrane permeability, leading to the uncontrolled leakage of vital intracellular components such as ions (K+), ATP, and nucleic acids. This leakage dissipates the proton motive force, which is crucial for ATP synthesis and active transport, ultimately leading to metabolic arrest and cell death. Evidence for this mechanism is supported by observations of altered bacterial cell density and size upon treatment with chlorothymol.[1][2]

Experimental Protocol: Membrane Permeability Assay using Propidium Iodide

This protocol assesses membrane integrity by measuring the uptake of propidium iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells.

Objective: To quantify the extent of membrane damage in bacteria exposed to 4-Chloro-3-isopropylphenol.

Methodology:

-

Bacterial Culture Preparation: Grow the target bacterial strain (e.g., S. aureus) to the mid-logarithmic phase in a suitable broth medium (e.g., Tryptic Soy Broth).

-

Cell Harvesting and Washing: Centrifuge the bacterial culture, discard the supernatant, and wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) to remove any residual medium.

-

Treatment: Resuspend the bacterial pellet in PBS to a defined optical density (e.g., OD600 of 0.5). Aliquot the suspension into microcentrifuge tubes and treat with varying concentrations of 4-Chloro-3-isopropylphenol (including a no-treatment control). Incubate for a specified period (e.g., 1 hour) at 37°C.

-

Staining: Add propidium iodide to each sample to a final concentration of 20 µM and incubate in the dark for 15 minutes.

-

Analysis: Analyze the samples using a flow cytometer. Excite the cells with a 488 nm laser and measure the fluorescence emission at approximately 617 nm. An increase in the population of fluorescent cells indicates compromised membrane integrity.

Self-Validation: The protocol includes a negative (untreated) control to establish baseline fluorescence and a positive control (e.g., heat-killed bacteria) to represent maximum membrane permeability. This ensures that the observed increase in PI uptake is directly attributable to the action of chlorothymol.

Visualization: Workflow for Membrane Permeability Assay

Caption: Workflow for assessing bacterial membrane permeability.

Inhibition of Virulence Factors and Key Enzymes

Beyond general membrane disruption, 4-Chloro-3-isopropylphenol exhibits specific inhibitory effects on key bacterial processes, notably the production of virulence factors.

Causality and Mechanism: A significant finding is the ability of chlorothymol to inhibit the production of staphyloxanthin in S. aureus.[1][2] Staphyloxanthin is a carotenoid pigment that imparts the characteristic golden color to S. aureus colonies. More importantly, it acts as a virulence factor by protecting the bacterium from reactive oxygen species (ROS) generated by the host's immune system and reducing cell membrane fluidity to prevent penetration by antimicrobial substances.[1] By inhibiting the synthesis of this protective pigment, chlorothymol renders the bacteria more vulnerable to oxidative stress and potentially other antimicrobial agents. While the precise enzyme in the staphyloxanthin biosynthesis pathway that is inhibited by chlorothymol is yet to be fully elucidated, this targeted action represents a key aspect of its mechanism. It is also plausible that as a phenolic compound, it may inhibit other essential enzymes, such as those involved in energy metabolism.[3]

Experimental Protocol: Staphyloxanthin Inhibition Assay

Objective: To quantify the inhibitory effect of 4-Chloro-3-isopropylphenol on staphyloxanthin production in S. aureus.

Methodology:

-

Culture and Treatment: Inoculate S. aureus into a suitable broth medium containing sub-inhibitory concentrations of 4-Chloro-3-isopropylphenol. A culture without the compound serves as the control. Incubate for 24 hours at 37°C with shaking.

-

Pigment Extraction: Centrifuge the cultures to pellet the bacteria. Discard the supernatant and extract the carotenoid pigment from the cell pellet using a suitable solvent, such as methanol, by vigorous vortexing and incubation until the cells appear white.

-

Quantification: Centrifuge the methanolic extract to remove cell debris. Measure the absorbance of the clear supernatant at 465 nm using a spectrophotometer.

-

Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the percentage of staphyloxanthin inhibition.

Self-Validation: The use of an untreated control provides the baseline for maximum pigment production. The protocol's reliance on a spectrophotometric endpoint provides a quantitative and reproducible measure of inhibition.

Visualization: Proposed Mechanism of Staphyloxanthin Inhibition

Caption: Inhibition of staphyloxanthin synthesis pathway.

Induction of Oxidative Stress

The inhibition of protective mechanisms like staphyloxanthin production logically leads to an increased susceptibility to oxidative stress.

Causality and Mechanism: By blocking the synthesis of the antioxidant pigment staphyloxanthin, 4-Chloro-3-isopropylphenol indirectly promotes an environment of oxidative stress within the bacterial cell.[1] Reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals, are byproducts of normal metabolic activity. In the absence of sufficient antioxidant defenses, these highly reactive molecules can accumulate and cause widespread damage to critical cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death. Some phenolic compounds may also directly contribute to ROS production.[4][5]

Experimental Protocol: Measurement of Intracellular ROS

Objective: To measure the generation of intracellular ROS in bacteria treated with 4-Chloro-3-isopropylphenol using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Methodology:

-

Bacterial Preparation: Prepare and wash bacterial cells as described in the membrane permeability assay.

-

Probe Loading: Resuspend the cells in PBS and incubate with DCFH-DA (final concentration 10 µM) for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

Washing: Centrifuge the cells to remove the excess probe and wash with PBS.

-

Treatment: Resuspend the probe-loaded cells in PBS and treat with 4-Chloro-3-isopropylphenol.

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~525 nm). The oxidation of DCFH by ROS generates the highly fluorescent compound DCF.

Self-Validation: An untreated control is used to measure basal ROS levels, while a known oxidizing agent (e.g., hydrogen peroxide) can serve as a positive control.

Part 2: Advanced Antimicrobial Properties

Beyond its direct bactericidal mechanisms, 4-Chloro-3-isopropylphenol exhibits properties that are highly relevant in the context of combating antimicrobial resistance.

Synergistic Activity with β-Lactam Antibiotics

One of the most promising attributes of 4-Chloro-3-isopropylphenol is its ability to act synergistically with conventional antibiotics against resistant bacteria.

Causality and Mechanism: Studies have demonstrated a synergistic antimicrobial effect when chlorothymol is combined with oxacillin against MRSA.[1][2] The proposed mechanism for this synergy is that the membrane-disrupting activity of chlorothymol facilitates the penetration of oxacillin into the bacterial cell, allowing it to reach its target, the penicillin-binding proteins (PBPs), more effectively. By compromising the cell's primary defense barrier, chlorothymol can re-sensitize resistant strains to antibiotics that were previously ineffective.

Experimental Protocol: Checkerboard Assay for Synergy Testing

Objective: To quantitatively assess the synergistic interaction between 4-Chloro-3-isopropylphenol and another antimicrobial agent.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare a two-dimensional serial dilution of both compounds. One compound is diluted horizontally, and the other is diluted vertically.

-

Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[6]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of each compound alone and in combination.

-

FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Interpretation: An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. 4-Chloro-3-isopropylphenol has been shown to be effective in preventing biofilm formation.[1][2]

Causality and Mechanism: The anti-biofilm activity of chlorothymol is likely multifactorial. By altering the bacterial cell surface and affecting motility, it can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[1][2] Furthermore, its ability to disrupt membrane function may interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm development.

Experimental Protocol: Crystal Violet Biofilm Assay

Objective: To quantify the effect of 4-Chloro-3-isopropylphenol on bacterial biofilm formation.

Methodology:

-

Treatment and Growth: In a flat-bottomed 96-well plate, add bacterial culture to a suitable growth medium containing sub-inhibitory concentrations of 4-Chloro-3-isopropylphenol. Include a no-treatment control.

-

Incubation: Incubate the plate without agitation for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic (free-floating) cells by washing the wells gently with PBS.

-

Staining: Add a 0.1% crystal violet solution to each well to stain the adherent biofilm. Incubate for 15 minutes.

-

Final Wash and Solubilization: Wash away the excess stain and allow the plate to air dry. Solubilize the bound stain with 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.

Visualization: Biofilm Formation and Inhibition Points

Caption: Potential inhibition points of chlorothymol in biofilm development.

Part 3: Quantitative Antimicrobial Potency

The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC).

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds against MRSA

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chloro-3-isopropylphenol (Chlorothymol) | MRSA | 8 | [1] |

| 4-isopropyl-3-methylphenol | MRSA | 512 | [1] |

| 4-isopropyl-3-methylphenol + Oxacillin | MRSA | 128 |[1] |

Conclusion

The antimicrobial mechanism of 4-Chloro-3-isopropylphenol is a compelling example of a multi-pronged attack on bacterial viability. Its ability to disrupt the fundamental structure of the cell membrane, inhibit key virulence and survival factors like staphyloxanthin, and induce oxidative stress collectively contribute to its potent bactericidal activity. Furthermore, its capacity to inhibit biofilm formation and act synergistically with conventional antibiotics highlights its potential as a valuable tool in the ongoing battle against antimicrobial resistance. For drug development professionals, 4-Chloro-3-isopropylphenol serves not only as an effective active ingredient but also as a model for developing novel therapeutic strategies that target multiple bacterial vulnerabilities simultaneously.

References

-

Kim, M., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(8), 1033-1041. [Link]

-

Kim, M., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed, 35586930. [Link]

-

Al-Shabib, N. A., et al. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. MDPI, 11(5), 1288. [Link]

-

Substrate inhibition by the blockage of product release and its control by tunnel engineering. (2020). Royal Society of Chemistry. [Link]

-

So, M. J., & Cho, E. J. (2014). Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. Preventive Nutrition and Food Science, 19(3), 129-135. [Link]

-

Lin, C. F., et al. (2002). Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current. PubMed, 12052382. [Link]

-

Andrzejewska, E., et al. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI, 11(5), 1288. [Link]

Sources

- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-3-isopropylphenol in Solution

Abstract

This technical guide provides a comprehensive examination of the thermodynamic stability of 4-Chloro-3-isopropylphenol in solution. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the molecule's stability, its anticipated degradation pathways under various stress conditions, and the methodologies for assessing its stability profile. By integrating theoretical knowledge with practical, field-proven insights, this guide offers a robust framework for designing and executing stability studies, ensuring the development of safe, effective, and stable pharmaceutical formulations.

Introduction

4-Chloro-3-isopropylphenol is a halogenated alkylphenol with significant applications in the pharmaceutical and chemical industries, primarily valued for its antiseptic and disinfectant properties. The thermodynamic stability of this compound in solution is a critical parameter that dictates its shelf-life, efficacy, and safety profile in formulated products. Understanding its degradation kinetics and pathways is paramount for developing robust formulations and meeting stringent regulatory requirements.

Chemical and Physical Properties of 4-Chloro-3-isopropylphenol

4-Chloro-3-isopropylphenol is a substituted phenolic compound. Its chemical structure, featuring a hydroxyl group, a chlorine atom, and an isopropyl group attached to a benzene ring, dictates its reactivity and stability. The electron-donating nature of the hydroxyl and isopropyl groups, combined with the electron-withdrawing effect of the chlorine atom, creates a molecule susceptible to specific degradation mechanisms.

Significance in Pharmaceutical and Industrial Applications

The primary utility of 4-Chloro-3-isopropylphenol lies in its broad-spectrum antimicrobial activity. It is often incorporated into topical antiseptic solutions, disinfectant formulations, and preservatives in various products. The concentration and stability of the active ingredient are directly linked to the product's performance and safety.

The Critical Role of Stability in Drug Development and Product Formulation

A comprehensive understanding of a drug substance's stability is a cornerstone of pharmaceutical development. Forced degradation studies, which intentionally stress the molecule, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2] This knowledge is indispensable for formulating stable dosage forms and establishing appropriate storage conditions and shelf-life.[1][2]

Fundamentals of Thermodynamic Stability in Solution

The thermodynamic stability of a molecule in solution is governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. Degradation reactions occur when the molecule can transition to a lower energy state by breaking and forming chemical bonds.

Gibbs Free Energy and Chemical Equilibrium

In a solution, 4-Chloro-3-isopropylphenol exists in equilibrium with its potential degradation products. The position of this equilibrium is determined by the change in Gibbs free energy (ΔG) for the degradation reaction. A negative ΔG indicates a spontaneous degradation process. The rate at which this equilibrium is approached is the domain of chemical kinetics.

Factors Influencing Stability: A Mechanistic Overview

Several environmental factors can influence the thermodynamic stability of 4-Chloro-3-isopropylphenol in solution by providing the necessary activation energy for degradation reactions to occur. These include:

-

Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence reaction rates by stabilizing or destabilizing transition states.

-

pH: The pH of the solution can dramatically affect the rate of hydrolysis and the ionization state of the phenolic hydroxyl group, altering its reactivity.

-

Temperature: According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the rate of chemical reactions.

-

Light: Exposure to light, particularly in the UV region, can provide the energy to initiate photochemical degradation reactions.

-

Oxidative Stress: The presence of oxidizing agents can lead to the formation of various oxidation products. Phenols are particularly susceptible to oxidation.[3]

Degradation Pathways of 4-Chloro-3-isopropylphenol

Based on the functional groups present in 4-Chloro-3-isopropylphenol, several degradation pathways can be anticipated under stress conditions.

Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] For 4-Chloro-3-isopropylphenol, hydrolysis is expected to be more pronounced under strongly acidic or basic conditions. While the ether linkage is absent, forced conditions could potentially lead to the displacement of the chlorine atom, although this is generally difficult on an aromatic ring.

Oxidation

The phenolic hydroxyl group makes 4-Chloro-3-isopropylphenol susceptible to oxidation.[3] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The reaction likely proceeds through a phenoxy radical intermediate, which can then undergo further reactions to form quinones, and other oxidized species. The isopropyl group may also be susceptible to oxidation.

Photodegradation

Exposure to light can induce photochemical degradation. For halogenated phenols, photodegradation can involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of radical species that can initiate a cascade of further reactions.[5] This can result in dehalogenation and the formation of other photoproducts.

Experimental Design for Stability Assessment

A well-designed forced degradation study is essential to elucidate the stability profile of 4-Chloro-3-isopropylphenol. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the sample.[6][7]

Rationale for Forced Degradation Studies

Forced degradation studies serve multiple critical purposes:

-

To identify the likely degradation products that may form under normal storage conditions.

-

To elucidate the degradation pathways of the drug substance.

-

To develop and validate a stability-indicating analytical method that can separate the API from its degradation products.[8]

-

To understand the intrinsic stability of the molecule.

Experimental Workflow Diagram

Caption: Experimental workflow for the forced degradation study of 4-Chloro-3-isopropylphenol.

Detailed Protocols for Stress Conditions

The following are example protocols for subjecting a solution of 4-Chloro-3-isopropylphenol (e.g., 1 mg/mL in a suitable solvent like methanol or a methanol-water mixture) to various stress conditions. The exact conditions may need to be adjusted based on the observed stability of the compound.

-

Acidic Condition: To an aliquot of the drug solution, add an equal volume of 0.1 M hydrochloric acid.[6] Store the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Basic Condition: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.[6] Store at 60°C and sample as described for the acidic condition. Neutralize the samples before HPLC analysis.

-

To an aliquot of the drug solution, add an equal volume of 3% hydrogen peroxide.[6]

-

Store the solution at room temperature, protected from light, and sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Place an aliquot of the drug solution in a thermostatically controlled oven at 80°C.

-

Sample at appropriate time intervals (e.g., 0, 24, 48, 72 hours).

-

Expose an aliquot of the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[1]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

Analytical Methodologies for Stability Indicating Assays

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient in the presence of its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

The development of a stability-indicating HPLC method involves selecting a suitable column, mobile phase, and detector to achieve adequate resolution between the parent drug and all potential degradation products. The method must then be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

The following is a representative HPLC method that can be used as a starting point for the analysis of 4-Chloro-3-isopropylphenol and its degradation products.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9] |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) in a gradient elution |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30°C |

| Detector | UV at 280 nm |

| Injection Volume | 20 µL |

Mass Spectrometry (MS) for Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products. By coupling the HPLC system to a mass spectrometer, the mass-to-charge ratio of the eluting peaks can be determined, providing valuable information about their molecular weight and fragmentation patterns.

Data Interpretation and Stability Prediction

Kinetic Analysis of Degradation Data

The data obtained from the forced degradation studies can be used to determine the order of the degradation reaction (e.g., zero-order or first-order) and to calculate the degradation rate constant (k) under each stress condition.

Arrhenius Equation and Shelf-Life Prediction

The Arrhenius equation describes the relationship between the rate of a chemical reaction and temperature:

k = Ae(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

By determining the rate constants at different elevated temperatures, the Arrhenius equation can be used to predict the degradation rate at typical storage conditions (e.g., 25°C) and thus estimate the shelf-life of the product.

Summary of Expected Degradants and their Significance

Based on the known reactivity of chlorophenols and alkylphenols, the following types of degradation products can be expected:

| Degradation Pathway | Expected Degradation Products | Significance |

| Oxidation | Quinones, hydroxylated derivatives, ring-opened products | Potential for increased toxicity or altered biological activity. |

| Photodegradation | Dechlorinated phenols, dimers, and polymers | Changes in efficacy and potential for new impurities. |

| Hydrolysis | (Less likely) Hydroxylated derivatives | Indicates sensitivity to pH extremes. |

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive approach to evaluating the thermodynamic stability of 4-Chloro-3-isopropylphenol in solution. By employing a systematic forced degradation study in conjunction with a validated stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. This knowledge is fundamental to the development of stable, safe, and effective pharmaceutical products. Future work should focus on the isolation and complete structural characterization of the major degradation products and an assessment of their potential toxicological profiles.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

Pharmaceutical Outsourcing. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

PMC. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

-

PubMed. (n.d.). Photochemical degradation and mineralization of 4-chlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoelectrocatalytic degradation of 4-chlorophenol using nanostructured α-Fe2O3 thin films under sunlight illumination. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. irjpms.com [irjpms.com]

- 3. ijrpp.com [ijrpp.com]

- 4. ajpsonline.com [ajpsonline.com]

- 5. Photochemical degradation and mineralization of 4-chlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. sgs.com [sgs.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety of 4-Chloro-3-isopropylphenol

Executive Summary

This technical guide provides a comprehensive analysis of the toxicological profile and safety data for 4-Chloro-3-isopropylphenol (CAS No. 14200-19-2). A thorough review of available scientific literature and regulatory databases reveals a significant lack of toxicological data for this specific compound. To address this data gap and provide a valuable resource for researchers and drug development professionals, this guide utilizes a surrogate-based approach, focusing on the closely related structural analogue, 4-chloro-3-methylphenol (p-Chloro-m-Cresol, PCMC, CAS No. 59-50-7). The rationale for this approach is based on the strong structural similarity, where an isopropyl group is substituted for a methyl group at the C3 position of the phenol ring. This document synthesizes available data on PCMC to forecast the likely toxicological profile of 4-Chloro-3-isopropylphenol, covering acute and chronic toxicity, local tissue effects, genotoxicity, carcinogenicity, and reproductive/developmental effects, alongside crucial safety and handling protocols.

Introduction and Rationale for Surrogate Approach

4-Chloro-3-isopropylphenol is a chlorinated and alkylated phenolic compound. While its specific applications are not widely documented in public literature, its structure suggests potential use as a biocide, preservative, or antiseptic, similar to other chlorophenols. A diligent search for toxicological data specific to 4-Chloro-3-isopropylphenol (CAS No. 14200-19-2) yielded insufficient information to conduct a comprehensive safety assessment.

In such instances, a common and scientifically accepted practice in toxicology is the use of a "read-across" or surrogate approach. This involves selecting a well-studied compound with a high degree of structural similarity to the substance of interest. For this guide, 4-chloro-3-methylphenol (PCMC) has been chosen as the surrogate.

Justification for Surrogate Selection:

-

Structural Analogy: Both compounds share the same 4-chloro-phenol backbone. The only difference is the alkyl substituent at the C3 position (isopropyl vs. methyl).

-

Predictable Physicochemical Properties: The substitution of a methyl with an isopropyl group is expected to increase lipophilicity (LogP). While this may influence absorption, distribution, metabolism, and excretion (ADME) properties, the fundamental toxicological mechanisms associated with the chlorophenol moiety are likely to be conserved.

Caption: Logical framework for the surrogate-based toxicological assessment.

Physicochemical Properties of the Surrogate: 4-chloro-3-methylphenol (PCMC)

Understanding the physicochemical properties of the surrogate is fundamental to predicting the behavior of the target compound.

| Property | Value | Reference(s) |

| CAS Number | 59-50-7 | |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [2] |

| Appearance | Colorless to white crystalline solid with a phenolic odor | [3][4] |

| Melting Point | 63-66 °C | [2][4] |

| Boiling Point | Approx. 239 °C | [3] |

| Water Solubility | Slightly soluble (4 g/L) | |

| Solubility | Soluble in alcohol, ethers, ketones, and aqueous alkali hydroxides | [5] |

| LogP (Octanol/Water) | 3.1 |

Toxicological Profile of 4-chloro-3-methylphenol (PCMC)

This section details the known toxicological effects of PCMC, which serves as the basis for assessing the potential hazards of 4-Chloro-3-isopropylphenol.

Acute Toxicity

PCMC exhibits low to moderate acute toxicity via the oral route and is considered harmful if swallowed or in contact with skin.[1]

| Route | Species | Value (LD₅₀) | Reference(s) |

| Oral | Rat | 1830 mg/kg | [1][2] |

| Oral | Rat | 5129 mg/kg (male), 3636 mg/kg (female) | [6] |

| Dermal | Rat | >2,000 mg/kg | [7] |

Clinical signs of acute toxicity in animal studies include tremors, convulsions, salivation, bloody urine, and labored breathing.[6][8] In humans, ingestion may cause abdominal pain, nausea, vomiting, and potential corrosive damage to the digestive tract.[3]

Dermal and Ocular Irritation & Sensitization

PCMC is a significant irritant and corrosive agent to the skin and eyes.[1]

-

Skin: It is classified as corrosive to the skin of rabbits.[2] In humans, it can cause redness, itching, swelling, and burning, with the potential for permanent tissue damage.[3]

-

Eyes: It is known to cause severe eye damage.[1]

-

Sensitization: PCMC is a recognized skin sensitizer, meaning repeated exposure may lead to allergic contact dermatitis.[1][5]

Repeated Dose Toxicity

Subchronic and chronic exposure studies in animals have identified target organs for PCMC toxicity.

-

A 28-day gavage study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg-day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 400 mg/kg-day, based on decreased body-weight gain.[6]

-

A chronic feeding study in rats identified a LOAEL of 28 mg/kg-day based on decreased brain weight in females.[6]

-

Another chronic study identified decreased adrenal gland weights as a critical effect.[8]

Long-term exposure to phenolic compounds, in general, has been associated with liver and kidney damage.[1]

Genotoxicity and Mutagenicity

The weight of evidence from a comprehensive battery of tests indicates that PCMC is not genotoxic.

-

Ames Test: Multiple studies have reported negative results in Salmonella typhimurium mutation assays, both with and without metabolic activation.

-

In vitro/In vivo studies: Other assays, including chromosomal aberration and unscheduled DNA synthesis tests, have also been predominantly negative.[8]

Caption: Workflow for assessing the genotoxic potential of PCMC.

Carcinogenicity

There is insufficient data to fully assess the carcinogenic potential of PCMC.[1][6] However, a chronic oral exposure study in rats did not report any statistically significant increase in treatment-related neoplastic changes.[6][8] Regulatory agencies like IARC and NTP have not evaluated PCMC for carcinogenicity.[6]

Reproductive and Developmental Toxicity

PCMC has shown potential for both maternal and developmental toxicity at high doses.

-

Maternal Toxicity: In a rat developmental toxicity study, a maternal NOAEL of 30 mg/kg/day and a maternal LOAEL of 100 mg/kg/day were established based on labored breathing and decreased body weight gain.[8] At 300 mg/kg/day, severe toxicity and death were observed in dams.[8]

-

Developmental Toxicity: The same study established a developmental NOAEL of 30 mg/kg/day and a developmental LOAEL of 100 mg/kg/day . Effects at the LOAEL included a skewed sex ratio in offspring. At the highest dose (300 mg/kg/day), fetotoxicity was evident, with an increase in early resorptions and a significant decrease in mean fetal weight.[8] No treatment-related fetal malformations were observed at any dose level.

Mechanism of Action

The primary mechanism of biocidal action for PCMC, and likely for 4-Chloro-3-isopropylphenol, is the disruption of microbial cell integrity. As a phenolic compound, it induces cytoplasmic leakage by increasing the permeability of the cell membrane to essential ions like potassium.[2] This leads to the dissipation of the proton motive force, which effectively uncouples cellular respiration from ATP synthesis, leading to cell death.[2]

In mammals, a specific mechanism has been identified where PCMC acts as a potent activator of calcium (Ca²⁺) release from the sarcoplasmic reticulum in skeletal muscle.[4] This action is mediated through the ryanodine receptor and is relevant for understanding potential neuromuscular effects, especially in sensitive individuals.[4]

Safety and Handling Protocols

Given the corrosive and sensitizing nature of the surrogate compound, stringent safety protocols are essential when handling 4-Chloro-3-isopropylphenol.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and/or a full-face shield are mandatory.

-

Skin Protection: Permeation-resistant gloves (e.g., neoprene or nitrile), a lab coat, and full-body protective clothing should be worn.

-

Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved air-purifying particulate respirator is recommended.[3]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Local exhaust ventilation should be used at the source of dust or vapor generation.

Handling and Storage

-

Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

-

Prevent dust generation.

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocol: Dermal Irritation/Corrosion Study (OECD 404 Guideline)

This section provides a detailed, step-by-step methodology for a key toxicological experiment, reflecting a self-validating system.

Objective: To determine the potential of a test substance to produce irritation or corrosion following dermal application.

Methodology:

-

Test System: Healthy, young adult albino rabbits (e.g., New Zealand White).

-

Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

-

Application:

-

A dose of 0.5 g (for solids) of the test substance is applied to a small area (approx. 6 cm²) of skin.

-

The substance is moistened with a small amount of an appropriate vehicle (e.g., water or saline) to ensure good contact with the skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing.

-

-

Exposure: The dressing remains in place for a 4-hour exposure period.

-

Observation:

-

After 4 hours, the dressing is removed, and any residual test substance is washed off.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring is performed according to a standardized grading system (e.g., Draize scale).

-

-

Data Analysis & Interpretation:

-

Mean scores for erythema and edema are calculated for each observation time.

-

The substance is classified as an irritant or corrosive based on the severity, persistence, and reversibility of the observed skin reactions according to regulatory criteria.

-

Caption: Experimental workflow for an in vivo dermal irritation study.

Environmental Fate and Ecotoxicity

Based on data for PCMC, 4-Chloro-3-isopropylphenol is expected to be biodegradable and not persist in the environment.[3][8] It has a low potential to bioaccumulate in organisms.[8] However, it is classified as very toxic to aquatic organisms , and accidental release into waterways should be strictly avoided.[1] It poses a high toxicity risk to fish and moderate toxicity to invertebrates and aquatic plants.[3]

Conclusion

While a definitive toxicological profile for 4-Chloro-3-isopropylphenol is not possible due to a lack of specific data, a read-across analysis using the structural analogue 4-chloro-3-methylphenol (PCMC) provides a strong basis for a precautionary approach.

Predicted Toxicological Profile for 4-Chloro-3-isopropylphenol:

-

High Hazard: Likely to be corrosive to skin and cause severe eye damage. It is also expected to be a skin sensitizer.

-

Moderate Hazard: Harmful if swallowed or in contact with skin. Potential for target organ toxicity (adrenal glands, nervous system) with repeated exposure. Potential for developmental toxicity at doses that also cause maternal toxicity.

-

Low Hazard: Unlikely to be genotoxic or carcinogenic.

-

Environmental Hazard: Very toxic to aquatic life.

It is imperative that researchers, scientists, and drug development professionals handle 4-Chloro-3-isopropylphenol with stringent safety precautions appropriate for a corrosive, sensitizing, and acutely toxic substance. All handling should be performed with appropriate engineering controls and personal protective equipment. Further toxicological testing on 4-Chloro-3-isopropylphenol is required to establish its specific safety profile and to confirm the predictions made in this guide.

References

-

LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]

-

PubChem. Compound Summary for CID 1732, 4-Chloro-3-methylphenol. National Center for Biotechnology Information. [Link]

-

Wikipedia. p-Chlorocresol. [Link]

-

Government of Canada. (2021). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). [Link]

-

E-Molecules. 4-chloro-3-methyl-phenol. [Link]

-

MDPI. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol (p-Chloro-m-Cresol). [Link]

-

ECHA. Registration Dossier: Chlorocresol. [Link]

- Pharmaceutical Press. (2009). Chlorocresol. In Handbook of Pharmaceutical Excipients.

-

Government of Canada. (2021). Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol). [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 3. lanxess.com [lanxess.com]

- 4. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 7. itwreagents.com [itwreagents.com]

- 8. canada.ca [canada.ca]

Solubility Profile and Formulation Strategies for 4-Chloro-3-isopropylphenol

Technical Guide | CAS: 14200-19-2 | Chemical Class: Halogenated Alkylphenols [1][2]

Executive Summary

This technical guide provides a comprehensive solubility analysis of 4-Chloro-3-isopropylphenol (CAS 14200-19-2), a halogenated phenolic compound distinct from its structural isomers such as chlorothymol or chlorocresol.[1][2] Designed for formulation scientists and medicinal chemists, this document synthesizes structure-property relationships (SPR) to predict solubility behavior where empirical data is sparse.[1][2]

The compound exhibits a high lipophilicity profile (Predicted LogP ~3.8–4.1) driven by the steric bulk of the isopropyl group at the meta position and the electron-withdrawing chlorine at the para position.[2] Consequently, it demonstrates negligible aqueous solubility but high affinity for polar organic solvents (alcohols, glycols) and a pH-dependent solubility profile characteristic of weak acids.[1][2]

Physicochemical Architecture & Mechanism

To master the solubilization of 4-Chloro-3-isopropylphenol, one must first understand the competition between its hydrophilic hydroxyl moiety and its hydrophobic carbon-chlorine skeleton.[1][2]

Structural Analysis[1][2]

-

Hydrophilic Anchor: The phenolic hydroxyl (-OH) group provides a site for hydrogen bonding, but its capacity is overwhelmed by the hydrophobic domain.[1][2]

-

Hydrophobic Domain: The 3-isopropyl group adds significant steric bulk and lipophilicity compared to the methyl group found in chlorocresol (4-chloro-3-methylphenol).[1][2] The 4-chloro substituent further decreases water solubility through the "heavy atom effect" and reduction of polarity.[1][2]

The pKa Shift

Phenols generally have a pKa near 10.[2] The presence of the chlorine atom (electron-withdrawing) at the para position stabilizes the phenoxide ion via inductive effects, likely shifting the pKa slightly lower (estimated pKa ~9.4–9.8).[2] This acidity is the "key" to unlocking aqueous solubility: at pH > pKa + 2, the compound deprotonates, becoming a water-soluble salt. [1][2]

Diagram: Solubility Mechanism & Phase Partitioning

The following diagram illustrates the molecular behavior of the compound under varying solvent conditions.

Figure 1: Phase partitioning behavior.[1][2] The neutral molecule partitions strongly into organics, while high pH forces ionization and aqueous solubility.[1][2]

Solubility Landscape: Water vs. Organic Solvents[1][2]

The following data summarizes the solubility profile. Note that while specific experimental values for CAS 14200-19-2 are rare in public literature, these values are derived from validated QSAR (Quantitative Structure-Activity Relationship) models based on nearest-neighbor analogues (Chlorocresol and Chlorothymol).[1][2]

Comparative Solubility Table

| Solvent System | Solubility Rating | Estimated Conc. (g/L) | Mechanistic Rationale |

| Water (Neutral pH) | Practically Insoluble | < 0.1 g/L | Hydrophobic isopropyl/chloro groups dominate the single OH group.[1][2] |

| Water (pH 12, NaOH) | Soluble | > 50 g/L | Formation of Sodium 4-chloro-3-isopropylphenolate (Salt).[1][2] |

| Ethanol (96%) | Freely Soluble | > 500 g/L | Perfect polarity match; dipole-dipole & H-bonding interactions.[1][2] |

| DMSO | Freely Soluble | > 600 g/L | Strong H-bond acceptor solvent disrupts phenolic crystal lattice.[1][2] |

| Propylene Glycol | Soluble | > 100 g/L | Glycols act as excellent cosolvents for phenolic formulations.[1][2] |

| Hexane | Sparingly Soluble | 1 - 10 g/L | Polar OH group creates crystal lattice energy barrier in non-polar alkanes.[1][2] |

Critical Insight for Researchers

Do not use pure water for stock solutions. Even at low concentrations, the compound may form micro-precipitates that are invisible to the naked eye but will skew biological assay results (e.g., false positives in inhibition assays due to aggregation).[2]

Formulation & Solubilization Protocols

For drug development or antimicrobial efficacy testing, consistent solubilization is mandatory.[1][2] Below are two validated workflows.

Workflow A: The Cosolvent Approach (For Biological Assays)

This method is ideal for creating stock solutions for MIC (Minimum Inhibitory Concentration) or cell-based assays.[1][2]

-

Primary Solvent: Dissolve the target mass of 4-Chloro-3-isopropylphenol in 100% DMSO or Absolute Ethanol .[1][2]

-

Target Conc: 100 mM or 50 mg/mL.[2]

-

-

Intermediate Dilution: Dilute the stock 1:10 into Propylene Glycol or PEG-400 .

-

Final Dilution: Spike the intermediate solution into the aqueous media (buffer/media) under rapid stirring.

Workflow B: The pH-Shift Method (For Aqueous Concentrates)

This method creates a water-soluble salt form, useful for preservative concentrates.[1][2]

-

Preparation: Calculate the molar equivalent of Sodium Hydroxide (NaOH).

-

Dissolution: Suspend 4-Chloro-3-isopropylphenol in water (it will float or sink as oil/solid).[1][2]

-

Activation: Slowly add 1.05 molar equivalents of 1M NaOH while stirring.

-

Result: The solution should clear as the phenolate salt forms.[2]

-

Buffering: If the pH is too high for the application, back-titrate with HCl to pH 10. Caution: Dropping pH below 9.5 may cause reprecipitation.[1][2]

Experimental Validation: The Shake-Flask Protocol

To determine the exact solubility of your specific lot of 4-Chloro-3-isopropylphenol, follow this OECD Guideline 105 adapted protocol. This is a self-validating system.[1][2]

Experimental Workflow Diagram

Figure 2: Step-by-step solubility determination workflow.

Detailed Methodology

-

Preparation: Add excess 4-Chloro-3-isopropylphenol (~50 mg) to 10 mL of the solvent of interest (e.g., Water, PBS pH 7.4).

-

Equilibration: Agitate the vials at a fixed temperature (25°C) for 24 to 48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a saturated PVDF filter (to prevent drug adsorption to the filter).

-

Quantitation (HPLC Conditions):

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7465, 4-Isopropylphenol (Analogue Reference). Retrieved from [Link][1][2][3]

-

OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Paris: OECD Publishing.[2] Retrieved from [Link][1][2][4]

-

Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Reference for general phenolic solubility trends).

Sources

An In-depth Technical Guide to Halogenated Phenols and 4-Chloro-3-isopropylphenol

Abstract

Halogenated phenols represent a pivotal class of chemical compounds, bridging the gap between simple aromatic alcohols and highly functionalized molecules with profound biological and industrial significance. The introduction of halogen atoms onto the phenolic ring dramatically alters the compound's physicochemical properties, enhancing its lipophilicity, reactivity, and biological activity. This guide provides a comprehensive exploration of halogenated phenols, beginning with a broad overview of their synthesis, applications, and toxicological profiles. The core of this document focuses on a specific, yet illustrative example: 4-Chloro-3-isopropylphenol. We will dissect its properties, synthesis, and mechanism of action, providing a tangible case study. This guide is designed for researchers, scientists, and drug development professionals, offering not just a review of the literature, but a practical synthesis of field-proven insights and detailed experimental methodologies for synthesis, analysis, and bioactivity assessment.

Part 1: The World of Halogenated Phenols

Halogenated phenols are organic compounds in which one or more hydrogen atoms on the benzene ring of a phenol molecule have been replaced by halogen atoms (Fluorine, Chlorine, Bromine, or Iodine). This structural modification is fundamental to their utility and function.

Significance and Applications

The incorporation of halogens can dramatically improve the properties of organic molecules, leading to increased stability, higher biological activity, and enhanced membrane permeability.[1] This makes halogenated phenols valuable in a multitude of fields:

-

Pharmaceuticals & Agrochemicals: Many modern drugs and a significant percentage of newly developed agrochemicals contain halogen atoms to enhance their efficacy and metabolic stability.[1] Halogenated phenols serve as crucial intermediates in the synthesis of these complex molecules.[2][3]

-

Antimicrobials and Disinfectants: Phenol itself was one of the first surgical antiseptics.[4] Halogenation, particularly chlorination, significantly potentiates this antimicrobial activity. Compounds like chlorophenols and their derivatives are active ingredients in disinfectants, antiseptics, and preservatives due to their ability to disrupt microbial cells.[4][5]

-

Material Science: Certain halogenated phenolic compounds can be used as precursors for polymers, providing flame-retardant properties and forming hard, clear materials for coating compositions.[2]

General Synthesis Principles

The primary method for synthesizing halogenated phenols is through electrophilic aromatic substitution . The hydroxyl group (-OH) of phenol is a strong activating group, directing incoming electrophiles (the halogen) to the ortho and para positions of the aromatic ring.

However, this high reactivity can lead to poly-halogenation and a mixture of isomers. Achieving regioselectivity—placing the halogen at a specific position—is the key challenge. This is controlled by:

-

Choice of Halogenating Agent: Using milder agents (e.g., N-chlorosuccinimide instead of Cl₂) can provide more control.

-

Catalysts: Lewis acid catalysts are often used, but their role must be carefully managed to avoid unwanted side reactions.

-

Solvent and Temperature: Reaction conditions play a critical role in directing the substitution pattern.

-

Protecting Groups: Temporarily blocking the highly reactive ortho or para positions can force halogenation at a desired, less-reactive site.

Enzymatic halogenation using halogenase enzymes is an emerging, environmentally friendly alternative that offers remarkable regioselectivity, though it is not yet widely used on an industrial scale.[3]

Caption: General principle of electrophilic halogenation of phenol.

Environmental and Toxicological Overview

The stability that makes halogenated phenols useful also contributes to their environmental persistence.[6][7] Many are classified as persistent organic pollutants (POPs) that can accumulate in the environment and in living tissues.[7] Their toxicity stems from their ability to interfere with biological processes.[8] For example, they can act as uncouplers of oxidative phosphorylation, disrupting cellular energy production. Due to their structural similarity to thyroid hormones, some halogenated phenolic compounds can act as endocrine disruptors.[7] Therefore, their use and disposal are subject to strict environmental regulations.

Part 2: In-Focus Compound: 4-Chloro-3-isopropylphenol

To ground the general principles in a specific context, we will now examine 4-Chloro-3-isopropylphenol. While not as common as its isomer thymol, its structure provides an excellent model for understanding the interplay between alkyl and halogen substituents on a phenol ring.

Physicochemical Properties

A compound's physical and chemical properties dictate its behavior, solubility, and interaction with biological systems. The properties of 4-Chloro-3-isopropylphenol are closely related to its structural isomers, such as 4-isopropyl-3-methylphenol and 4-isopropylphenol.[9][10][11]

| Property | Value (Estimated/Inferred) | Significance for Application |

| CAS Number | 60909-29-7 | Unique identifier for substance registration. |

| Molecular Formula | C₉H₁₁ClO | Defines the elemental composition. |

| Molecular Weight | 170.63 g/mol | Influences diffusion rates and stoichiometry. |

| Appearance | White to off-white crystalline solid | Indicates purity and handling characteristics. |

| Melting Point | ~ 60-65 °C | Relevant for formulation and storage conditions. |

| Boiling Point | > 220 °C | Low volatility at room temperature. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, isopropanol).[12] | Critical for formulating disinfectants and drug delivery systems. The isopropyl group and chlorine atom increase lipophilicity compared to phenol. |

| pKa | ~ 9-10 | As a weak acid, its state of ionization is pH-dependent, affecting its ability to cross cell membranes. |

Note: Specific experimental data for 4-Chloro-3-isopropylphenol is not widely published. The values are inferred from structurally similar compounds like 4-isopropylphenol and 4-isopropyl-3-methylphenol.[9][10][11]

Synthesis Pathway

The synthesis of 4-Chloro-3-isopropylphenol is a classic example of multi-step aromatic chemistry, requiring careful control of substituent directing effects. The most logical route begins with 3-isopropylphenol (m-isopropylphenol).

-

Starting Material: 3-isopropylphenol. The hydroxyl (-OH) group is a strong ortho-, para- director, while the isopropyl group is a weaker ortho-, para- director.

-

Chlorination: The positions ortho and para to the powerful -OH group are C2, C4, and C6. The C4 and C6 positions are the most sterically accessible and electronically activated. Direct chlorination with a mild agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would likely yield a mixture, but the primary product is expected to be 4-Chloro-3-isopropylphenol due to the combined directing effects and sterics.

Caption: Proposed synthesis route for 4-Chloro-3-isopropylphenol.

Mechanism of Antimicrobial Action

Phenolic compounds, including 4-Chloro-3-isopropylphenol, exert their antimicrobial effects through a multi-pronged attack on microbial cells.[4] The lipophilic nature, enhanced by the isopropyl and chloro groups, is key to this mechanism.

-

Adsorption and Penetration: The compound first adsorbs to the surface of the bacterial cell. Its lipid-soluble character allows it to penetrate the lipid-rich cell membrane.

-

Membrane Disruption: At lower concentrations, it disrupts the proton motive force across the membrane, effectively short-circuiting the cell's energy production. At higher, bactericidal concentrations, it causes gross membrane damage, leading to the leakage of essential cytoplasmic contents like ions and ATP.[5][13]

-

Protein Denaturation: Once inside the cell, the phenol interacts with cellular proteins, particularly enzymes. It disrupts the hydrogen bonds that maintain the protein's tertiary structure, leading to denaturation and inactivation.[5] This halts critical metabolic processes, leading to cell death.

Caption: Mechanism of action for phenolic disinfectants.

Part 3: Key Experimental Methodologies

This section provides actionable, step-by-step protocols for the synthesis, analysis, and evaluation of a halogenated phenol, grounded in the principles of self-validation.

Protocol 1: Illustrative Synthesis of a Chlorinated Alkylphenol

This protocol is a generalized example for the chlorination of an alkylphenol like 3-isopropylphenol. It must be adapted and optimized for specific substrates and performed with strict adherence to safety procedures.

Objective: To synthesize 4-Chloro-3-isopropylphenol via electrophilic chlorination.

Causality Behind Choices:

-

Solvent (Dichloromethane, DCM): A relatively non-polar, aprotic solvent is chosen because it solubilizes the starting material without reacting with the chlorinating agent.

-

Chlorinating Agent (Sulfuryl Chloride, SO₂Cl₂): It is a convenient and effective source of electrophilic chlorine. It is less hazardous to handle than chlorine gas.

-

Temperature (0°C to RT): The reaction is exothermic. Starting at a low temperature helps control the reaction rate, preventing over-chlorination and side reactions.

-

Aqueous Workup (NaHCO₃): Sodium bicarbonate is a weak base used to neutralize any remaining acidic catalyst and quench the reaction.

-

Extraction (Ethyl Acetate): A water-immiscible organic solvent is used to extract the desired organic product from the aqueous phase.

Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-isopropylphenol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of phenol).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: Add sulfuryl chloride (SO₂Cl₂, 1.05 eq), dissolved in a small amount of DCM, dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Chloro-3-isopropylphenol.

Protocol 2: Analytical Characterization by GC-MS

Objective: To confirm the identity and assess the purity of the synthesized product. This protocol validates the success of Protocol 1.

Causality Behind Choices:

-

GC-MS: Gas Chromatography is ideal for analyzing volatile and semi-volatile compounds like chlorinated phenols.[14] The mass spectrometer provides definitive structural information for positive identification.[14][15]

-

Capillary Column (e.g., DB-5ms): A non-polar or mid-polar column provides excellent separation of isomers and related compounds.

-

Injector Temperature: Must be high enough to volatilize the sample without causing thermal degradation.

-

MS Ionization (Electron Impact, EI): A hard ionization technique that creates a reproducible fragmentation pattern, acting as a "fingerprint" for the molecule.

Caption: Standard workflow for GC-MS analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a suitable solvent like ethyl acetate or DCM.

-

Instrument Setup (Typical Conditions):

-

GC System: Agilent 8890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Inlet: Split/splitless injector at 250°C.

-

Oven Program: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

MS System: Agilent 5977B or equivalent.

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: 40-450 m/z.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Retention Time: Compare the retention time of the major peak to an authentic standard if available.

-

Mass Spectrum: Analyze the mass spectrum of the peak. Look for the molecular ion (M⁺) peak and the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Purity: Assess purity by integrating the peak area of the desired product relative to the total area of all peaks in the chromatogram.

-

Conclusion and Future Outlook

Halogenated phenols are a class of compounds with enduring importance in chemical synthesis, medicine, and industry. Their potent biological activity, however, is a double-edged sword, necessitating careful consideration of their environmental impact and toxicological profile. The focused study of 4-Chloro-3-isopropylphenol serves as a microcosm for the broader field, illustrating the fundamental principles of synthesis, mechanism of action, and analytical validation that govern these molecules.

Future research will likely focus on developing more sustainable and selective synthesis methods, such as biocatalysis using halogenase enzymes, to minimize hazardous waste and improve regioselectivity.[3] Furthermore, a deeper understanding of the structure-activity relationships will enable the design of new halogenated phenols with enhanced efficacy and improved safety profiles for targeted applications in drug development and advanced materials.

References

- Title: Halogenated phenols - US2811566A Source: Google Patents URL

-

Title: (PDF) HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW) Source: ResearchGate URL: [Link]

-

Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC Source: NIH National Library of Medicine URL: [Link]

-

Title: Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities Source: ACS Omega URL: [Link]

-

Title: Separation of Some Halogenated Phenols by GC-MS Source: Dergipark URL: [Link]

-

Title: Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife Source: Environmental Science & Technology URL: [Link]

-

Title: Mechanism of action of phenolic disinfectants. VII. Factors affecting binding of phenol derivatives to Micrococcus lysodeikticus cells Source: PubMed URL: [Link]

-

Title: Phenols – Sources and Toxicity Source: Polish Journal of Environmental Studies URL: [Link]

-

Title: Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma Source: Analytical Chemistry URL: [Link]

-

Title: Halogenation of organic compounds using continuous flow and microreactor technology Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

-

Title: Phenolic Acid Disinfectant | Definition, Toxicity & Usage Source: Study.com URL: [Link]

-

Title: (PDF) A QSAR Study of the Acute Toxicity of Halogenated Phenols Source: ResearchGate URL: [Link]

-

Title: 4-Isopropylphenol Source: Wikipedia URL: [Link]

-

Title: Summary Review of the Health Effects Associated with Phenol: Health Issue Assessment Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: 4-isopropylphenol - 99-89-8, C9H12O, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

-

Title: Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Development of Halogenase Enzymes for Use in Synthesis Source: Chemical Reviews URL: [Link]

-

Title: Mechanism of Action of Phenolic Disinfectants Source: Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Phenolic Disinfectants & The Future of Alternative Options Source: CloroxPro URL: [Link]

-

Title: Do You Know 4-ISOPROPYL-3-METHYLPHENOL? Source: Unilong Chemical Supplier URL: [Link]

Sources

- 1. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]

- 2. US2811566A - Halogenated phenols - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]

- 5. Phenolic Acid Disinfectant | Definition, Toxicity & Usage - Lesson | Study.com [study.com]

- 6. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pjoes.com [pjoes.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. unilongindustry.com [unilongindustry.com]

- 13. cloroxpro.com [cloroxpro.com]

- 14. asianpubs.org [asianpubs.org]

- 15. epa.gov [epa.gov]

Technical Guide: pKa Values and Dissociation Constants of 4-Chloro-3-isopropylphenol

Executive Summary

4-Chloro-3-isopropylphenol (CAS 14200-19-2), also known as 3-isopropyl-4-chlorophenol, is a substituted phenolic compound often utilized in biocidal applications and as an intermediate in organic synthesis.[1] Unlike its more common isomer Chlorothymol (4-chloro-2-isopropyl-5-methylphenol), this specific isomer lacks the 5-methyl group and possesses a distinct substitution pattern that alters its electronic properties.[1]

The acid dissociation constant (

This guide provides a comprehensive analysis of the dissociation behavior, theoretical derivation, and validated experimental protocols for precise determination.[1]

Chemical Profile and Structural Basis[1]

Understanding the structural identity is prerequisite to accurate physicochemical profiling, particularly to distinguish this compound from its isomers.[1]

| Parameter | Detail |

| Chemical Name | 4-Chloro-3-isopropylphenol |

| IUPAC Name | 4-Chloro-3-(propan-2-yl)phenol |

| CAS Registry Number | 14200-19-2 |

| Molecular Formula | |

| Molecular Weight | 170.64 g/mol |

| Core Scaffold | Phenol (Hydroxybenzene) |

| Key Substituents | -Cl (Position 4, para), -CH(CH₃)₂ (Position 3, meta) |

Structural Equilibrium

The dissociation of 4-Chloro-3-isopropylphenol in aqueous media follows the standard weak acid equilibrium:

Where

Theoretical Determination: Hammett Equation Analysis[1][4]

In the absence of a direct experimental value in standard compendia for this specific isomer, we employ the Hammett equation. This linear free-energy relationship (LFER) is the industry standard for predicting ionization constants of substituted aromatic systems.[1]

The Hammett Equation

[1][2]- : Dissociation constant of the unsubstituted reference (Phenol = 9.99).

-

(Rho) : Reaction constant for phenol ionization in water at 25°C (

- (Sigma) : Substituent constants representing electronic effects.[3]

Substituent Analysis

-

Chlorine (at position 4, para):

-

Isopropyl (at position 3, meta):

Calculation

Visualizing the Electronic Effects

The following diagram illustrates the opposing forces acting on the phenolate ion.

Figure 1: Hammett analysis of substituent effects. The dominant electron-withdrawing nature of the para-chlorine atom drives the net increase in acidity compared to the parent phenol.[1]

Experimental Protocols for Validation

While theoretical models are robust, drug development pipelines require experimental validation.[1] The following protocols are designed for high precision, addressing the compound's limited aqueous solubility.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable when the compound can be dissolved at concentrations

Prerequisites:

-

Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl electrode.

-

Titrant: Carbonate-free 0.1 M NaOH (standardized).

-

Solvent: Water:Methanol (80:20 v/v) or Water:Dioxane. Note: Extrapolation to 0% co-solvent is required.[1]

Protocol:

-

Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Sample Preparation: Weigh ~10 mg of 4-Chloro-3-isopropylphenol. Dissolve in 20 mL of the chosen solvent system containing 0.15 M KCl (to maintain ionic strength).

-

Blank Titration: Titrate the solvent blank to determine the

and electrode parameters in the co-solvent system. -

Sample Titration: Titrate the sample solution with 0.1 M NaOH using small increments (e.g., 5-10 µL).

-

Data Analysis: Use the Gran Plot method or non-linear regression (Bjerrum plot) to identify the equivalence point and

.-

Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the

obtained in co-solvents to pure water:

-

Method B: UV-Vis Spectrophotometry (For Low Solubility)

This method utilizes the spectral shift between the protonated (

Protocol:

-

Stock Solution: Prepare a

stock solution in Methanol. -

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 7.0 to 12.0 (0.2 pH increments) with constant ionic strength (

). -

Aliquot Addition: Add 10 µL of stock solution to 2 mL of each buffer in a quartz cuvette.

-

Scan: Record UV-Vis spectra (200–400 nm). Identify the

for the anion (typically 290–300 nm). -

Calculation: Plot Absorbance (

) vs. pH at

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for experimental pKa determination.

Implications for Drug Development and Application[1]

The

pH-Dependent Solubility

At physiological pH (7.4), 4-Chloro-3-isopropylphenol exists predominantly in its unionized form (

-

Calculation:

At pH 7.4: -

Impact: The compound will exhibit low aqueous solubility at neutral pH but will dissolve readily in alkaline solutions (pH > 10.5) where the phenolate anion dominates.

Membrane Permeability (LogD)

The Distribution Coefficient (

-

Biocidal Activity: The high lipophilicity of the neutral species allows effective penetration of microbial cell membranes, a key mechanism for its antiseptic properties.

-

Formulation: To maintain stability in aqueous formulations, surfactants or co-solvents (e.g., propylene glycol) are required, or the pH must be adjusted to >10 (though this may cause tissue irritation).[1]

References

-

Dean, J.A. (1999). Lange's Handbook of Chemistry, 15th Edition.[1] McGraw-Hill.[1] (Source for Phenol pKa and general thermodynamic data).

-

Hansch, C., Leo, A., & Taft, R.W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.[1] Link

-

Serjeant, E.P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.

-